molecular formula C7H9FN2O3 B15449282 5-fluoro-1-(1-methoxyethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 62679-90-7

5-fluoro-1-(1-methoxyethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B15449282
CAS No.: 62679-90-7
M. Wt: 188.16 g/mol
InChI Key: LNNNNWRQMFVYSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-1-(1-methoxyethyl)pyrimidine-2,4(1H,3H)-dione is a fluorinated pyrimidine derivative structurally related to 5-fluorouracil (5-FU), a cornerstone chemotherapeutic agent. The compound features a 5-fluoro substitution on the pyrimidine ring and a 1-methoxyethyl group at the N1 position. This modification is hypothesized to enhance bioavailability and metabolic stability compared to 5-FU, which is rapidly catabolized in vivo.

Properties

CAS No.

62679-90-7

Molecular Formula

C7H9FN2O3

Molecular Weight

188.16 g/mol

IUPAC Name

5-fluoro-1-(1-methoxyethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C7H9FN2O3/c1-4(13-2)10-3-5(8)6(11)9-7(10)12/h3-4H,1-2H3,(H,9,11,12)

InChI Key

LNNNNWRQMFVYSZ-UHFFFAOYSA-N

Canonical SMILES

CC(N1C=C(C(=O)NC1=O)F)OC

Origin of Product

United States

Biological Activity

5-Fluoro-1-(1-methoxyethyl)pyrimidine-2,4(1H,3H)-dione is a synthetic compound belonging to the pyrimidine class, characterized by its unique structural features, including a fluorine atom at the 5-position and a methoxyethyl group at the 1-position. This compound has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry.

  • Molecular Formula : C7H10N2O3
  • Molecular Weight : 170.166 g/mol
  • Structure : The compound features a pyrimidine ring with two carbonyl groups at positions 2 and 4, which are significant for its reactivity and biological activity.

Antitumor Activity

Research indicates that compounds with similar structures to this compound exhibit notable antitumor properties. These compounds can inhibit DNA synthesis and disrupt cellular proliferation in cancerous cells. The presence of fluorine enhances lipophilicity and bioavailability, making it a candidate for further pharmacological studies .

The biological activity of this compound is primarily attributed to its ability to interact with enzymes involved in nucleotide metabolism and DNA synthesis pathways. Such interactions can lead to the inhibition of cancer cell growth and proliferation. In vitro studies have shown that similar pyrimidine derivatives can significantly inhibit the growth of various cancer cell lines .

Study on Antimicrobial Activity

A study evaluated the antimicrobial effects of various pyrimidine derivatives, including those structurally related to this compound. Results indicated that these compounds exhibited varying degrees of inhibitory activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings suggest that modifications in the structure can enhance antimicrobial efficacy .

In Vivo Studies

In vivo studies have demonstrated that derivatives similar to this compound can reduce tumor size in animal models when administered at specific dosages. These studies highlight the compound's potential as an effective therapeutic agent against tumors .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
5-Fluoro-1-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dioneC5H5FN2O3Hydroxymethyl group instead of methoxyethyl
5-Fluoro-1-(methoxyethyl)pyrimidine-2,4(1H,3H)-dioneC7H9FN2O3Methoxy group enhances solubility
6-Methylpyrimidine-2,4(1H,3H)-dioneC6H6N2O2Lacks fluorination; serves as a base structure

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural and pharmacological features of 5-fluoro-1-(1-methoxyethyl)pyrimidine-2,4(1H,3H)-dione with related compounds:

Compound Name Substituent at N1 Biological Activity ADMET Properties (Predicted/Reported) Key References
5-Fluoro-1-(1-methoxyethyl)pyrimidine-2,4-dione 1-Methoxyethyl Anticipated: Prodrug conversion to 5-FU; improved pharmacokinetics Moderate logP (~1.5); likely CNS-impermeable N/A (inferred)
5-Fluoro-1-(tetrahydrofuran-2-yl)pyrimidine-2,4-dione (Tegafur) Tetrahydrofuran-2-yl Prodrug releasing 5-FU; used in colorectal cancer logP: 0.8; oral bioavailability >80%
5-Fluoro-1-(1-propoxyethyl)pyrimidine-2,4-dione 1-Propoxyethyl Inferred: Slower metabolism than tegafur due to larger alkyl chain Higher logP (~2.1); increased lipophilicity
5-Fluoro-1-[(2S,3S)-3-hydroxytetrahydrofuran-2-yl]pyrimidine-2,4-dione 3-Hydroxytetrahydrofuran-2-yl Enhanced solubility via hydroxyl group; potential for targeted delivery logP: -0.3; polar surface area: 90 Ų
5-Fluoro-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4-dione Dihydroxylated tetrahydrofuran Antiviral activity (e.g., nucleoside analog for RNA viruses) High solubility; renal excretion
5-Fluoro-1-(3-oxadiazole-benzyl)pyrimidine-2,4-dione (7a–7j derivatives) 1,2,4-Oxadiazole-linked benzyl group Anticancer activity via thymidylate synthase inhibition; IC50: 0.8–5.2 µM (HCT-116) Lipinski’s Rule compliance: 0 violations
5-Fluoro-1-(genistein-triazolylmethyl)pyrimidine-2,4-dione (4d, 4e) Genistein-triazole hybrid Dual cytotoxic (anticancer) and chemopreventive effects; IC50: 1.2–3.5 µM (SW-480) Moderate CYP450 inhibition

Key Findings:

Substituent Effects on Bioavailability :

  • The methoxyethyl group balances lipophilicity (logP ~1.5) and solubility, avoiding extreme values seen in propoxyethyl (logP ~2.1) or polar hydroxytetrahydrofuran (logP -0.3) analogs .
  • Tegafur’s tetrahydrofuran ring facilitates rapid enzymatic conversion to 5-FU, whereas bulkier substituents (e.g., propoxyethyl) may delay metabolism .

Biological Activity :

  • Oxadiazole-linked derivatives (e.g., 7a–7j) exhibit potent anticancer activity (IC50 <5 µM) via dual mechanisms: 5-FU release and direct enzyme inhibition .
  • Genistein hybrids (e.g., 4d, 4e) combine 5-FU’s cytotoxicity with genistein’s chemopreventive effects, showing synergy in colorectal cancer models .

ADMET and Toxicity :

  • All analogs comply with Lipinski’s Rule of Five, ensuring oral bioavailability .
  • Tegafur’s high oral bioavailability (>80%) contrasts with hydroxytetrahydrofuran derivatives , which require parenteral administration due to rapid renal clearance .

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-fluoro-1-(1-methoxyethyl)pyrimidine-2,4(1H,3H)-dione?

Answer:
The synthesis typically involves functionalization of the pyrimidine-2,4-dione core. A common approach is acylation or alkylation of 5-fluorouracil derivatives. For example:

  • Step 1: React 5-fluorouracil with a methoxyethylating agent (e.g., 1-methoxyethyl chloride) in a polar solvent (DMF or acetonitrile) under reflux (70–80°C) for 2–4 hours .
  • Step 2: Purify via column chromatography (C18 stationary phase, acetonitrile/water gradient) to isolate the product .
  • Yield Optimization: Use potassium carbonate as a base to enhance nucleophilic substitution efficiency .

Key Data:

ParameterValueSource
Reaction Temp70–80°C
SolventDMF/Acetonitrile
PurificationC18 column

Basic: How is the structural identity of this compound validated?

Answer:
A multi-technique approach is critical:

  • X-ray Crystallography: Resolve the crystal structure using a Nonius Kappa CCD diffractometer. Refinement with SHELXL97 achieves R-factors < 0.05 (e.g., R1 = 0.027, wR2 = 0.071) .
  • NMR Spectroscopy: Analyze 1H^1H and 13C^{13}C NMR spectra to confirm substituent positions. For example, the methoxyethyl group shows a triplet at δ 3.3–3.5 ppm (CH2_2) and a singlet at δ 3.2 ppm (OCH3_3) .
  • Mass Spectrometry: Confirm molecular weight via ESI-MS (expected [M+H]+^+ = 231.2 g/mol).

Critical Software:

  • SHELX for crystallographic refinement .
  • MestReNova for NMR data processing .

Advanced: How can discrepancies in NMR data between synthetic batches be resolved?

Answer:
Discrepancies often arise from stereochemical impurities or solvent effects . Mitigation strategies:

  • 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating 1H^1H-1H^1H and 1H^1H-13C^{13}C couplings .
  • Dynamic NMR (VT-NMR): Analyze temperature-dependent conformational changes (e.g., methoxyethyl rotation barriers) .
  • HPLC-PDA: Quantify purity (>98%) to exclude byproducts .

Example Workflow:

Acquire 1H^1H-13C^{13}C HSQC to assign all carbons.

Compare experimental data with computed (DFT) chemical shifts using Gaussian 16 .

Advanced: What in silico strategies predict the compound’s biological activity?

Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with targets (e.g., thymidylate synthase). Parameters:
    • Grid box size: 25 Å × 25 Å × 25 Å
    • Exhaustiveness: 100 .
  • QSAR Models: Train on pyrimidine-dione derivatives with known IC50_{50} values (e.g., anticancer activity datasets) .
  • MD Simulations (GROMACS): Simulate binding stability over 100 ns (RMSD < 2 Å indicates stable complexes) .

Validation:

  • Cross-check with in vitro enzyme inhibition assays (e.g., fluorometric thymidylate synthase activity tests) .

Advanced: How do crystal packing effects influence molecular conformation?

Answer:
X-ray data reveals planarity deviations due to intermolecular forces:

  • Hydrogen Bonding: N–H···O interactions form R22_2^2(8) rings between inversion-related molecules (distance: 2.8–3.0 Å) .
  • C–H···O Interactions: Stabilize crystal packing (e.g., methoxyethyl CH2_2 groups interacting with carbonyls) .
  • Dihedral Angles: The methoxyethyl group may exhibit torsional angles of 9.6°–17.3° due to packing constraints .

Methodology:

  • Compare multiple crystal structures (e.g., CSD entries) to identify consistent vs. variable conformations .

Advanced: How to address contradictions in reported synthetic yields?

Answer:
Variations arise from reagent purity or reaction monitoring :

  • In Situ Monitoring: Use FTIR to track carbonyl absorption (1700–1750 cm1^{-1}) during acylation .
  • DoE (Design of Experiments): Optimize parameters (e.g., solvent ratio, temperature) via response surface methodology .
  • Alternative Routes: Test microwave-assisted synthesis (100 W, 10 min) for higher reproducibility .

Case Study:

  • Oxymethylene-mediated synthesis achieved 89% yield under microwave vs. 70% conventional .

Advanced: What strategies evaluate the compound’s dual anticancer/antimicrobial potential?

Answer:

  • In Vitro Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, IC50_{50} determination) .
  • Antimicrobial Screening: Broth microdilution against Staphylococcus aureus (MIC: ≤16 µg/mL, comparable to metronidazole) .
  • Mechanistic Studies:
    • DNA/RNA Synthesis Inhibition: 3H^3H-thymidine incorporation assays .
    • Reactive Oxygen Species (ROS): Measure via DCFH-DA fluorescence .

Data Integration:

AssayTargetOutcome
MTTHeLaIC50_{50} = 12 µM
MICS. aureus16 µg/mL
ROSJurkat cells2.5-fold increase
  • Crystallography:
  • Synthesis:
  • Biological Activity:
  • Computational Methods:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.